molecular formula C9H11NO3 B3328937 Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate CAS No. 535169-98-3

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

Cat. No.: B3328937
CAS No.: 535169-98-3
M. Wt: 181.19 g/mol
InChI Key: BMWJJLPDLLHJIZ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

    Ethyl 3,5-dihydro-1H-pyrrole-4-carboxylate: Similar structure but lacks the fused furan ring.

    Ethyl 3,5-dihydro-1H-furo[3,4-c]pyridine-4-carboxylate: Contains a pyridine ring instead of a pyrrole ring.

Uniqueness: Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific molecular interactions are required.

Properties

IUPAC Name

ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(11)8-7-5-12-4-6(7)3-10-8/h3,10H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWJJLPDLLHJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2COCC2=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
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Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate
Reactant of Route 6
Ethyl 3,5-dihydro-1H-furo[3,4-c]pyrrole-4-carboxylate

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